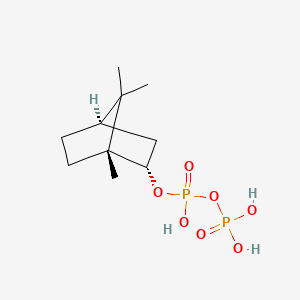
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated amino acids and their derivatives has been explored extensively. For instance, the DFT zwitterion model has been applied for the vibrational and electronic structure analysis of similar fluorinated amino acids, showcasing the importance of intra- and intermolecular hydrogen bonding in determining their stability and reactivity (Pallavi & Tonannavar, 2020). Moreover, methodologies for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, which could be adapted for fluorinated variants, have been developed to yield these compounds efficiently (Kitagawa et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and its analogs has been a subject of interest. For instance, studies on similar compounds utilizing DFT and ab initio Hartree-Fock methods have offered insights into their vibrational spectra, providing clues about their molecular geometry and electronic properties (Ye et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving fluorinated amino acids often exploit the unique reactivity of the fluorine atom to introduce modifications or enable specific interactions. For example, the synthesis and reactions of derivatives have been explored to understand the chemical behavior of these compounds under various conditions (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of fluorinated amino acids, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. The crystal structure of closely related compounds has been determined, revealing the impact of fluorination on molecular packing and intermolecular interactions (Chen et al., 2016).
Scientific Research Applications
Synthesis and Chemical Properties
- Asymmetric Synthesis: A study by Monclus, Masson, and Luxen (1995) detailed an asymmetric synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, emphasizing its synthesis from benzyl bromides and glycine enolate derivatives (Monclus, Masson, & Luxen, 1995).
Application in Polymer Modification
- Polymer Hydrogels: Aly and El-Mohdy (2015) discussed the modification of poly vinyl alcohol/acrylic acid hydrogels using various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, to enhance their thermal stability and antibacterial properties, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Antitumor Activities
- Antitumor Research: Jing (2011) synthesized derivatives of 2-amino-3-(4-hydroxyphenyl)propanoic acid, revealing selective anti-tumor activities, suggesting potential for cancer treatment (Jing, 2011).
- In a similar vein, Xiong et al. (2009) reported that certain ester derivatives containing 5-fluorouracil exhibited inhibitory effects against liver cancer, again highlighting the compound's potential in cancer therapy (Xiong et al., 2009).
Computational Peptidology
- Antifungal Peptides Study: Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory to study new antifungal tripeptides, including variants of 2-amino-3-(4-hydroxyphenyl)propanoic acid, for drug design purposes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Renewable Materials Development
- Polybenzoxazine Formation: Trejo-Machin et al. (2017) investigated 3-(4-Hydroxyphenyl)propanoic acid as a renewable material for the formation of polybenzoxazine, a class of thermosetting resins, suggesting an environmentally friendly application (Trejo-Machin et al., 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIXBMNLWITCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
CAS RN |
7656-31-7 | |
| Record name | 2-Fluoro-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)


![(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)
